molecular formula C3H6N4S B1628499 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole CAS No. 98025-62-8

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Cat. No.: B1628499
CAS No.: 98025-62-8
M. Wt: 130.17 g/mol
InChI Key: PSWYDEPZBJNSQS-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Future Directions

1,3,4-Thiadiazole derivatives have been increasingly investigated due to their broad spectrum of pharmacological properties . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with hydrazine hydrate . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the hydrazinyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWYDEPZBJNSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586154
Record name 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98025-62-8
Record name 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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